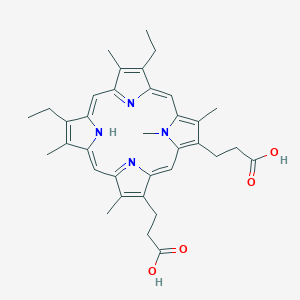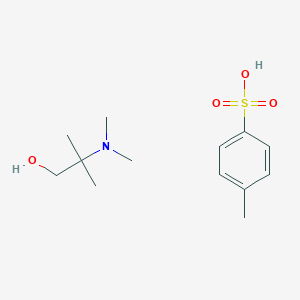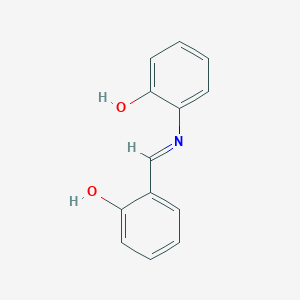
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
Vue d'ensemble
Description
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine” is a chemical compound with the empirical formula C7H8ClF3N2 . It has a molecular weight of 212.60 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “(5-(Trifluoromethyl)pyridin-2-yl)methanamine” is 1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-(Trifluoromethyl)pyridin-2-yl)methanamine” has a molecular weight of 176.14 . The physical form of this compound can be either solid or liquid .Applications De Recherche Scientifique
Ligand in Coordination Chemistry
(5-(Trifluoromethyl)pyridin-2-yl)methanamine: serves as a versatile ligand in coordination chemistry. Its bidentate nature allows it to form stable complexes with transition metals. These complexes find applications in catalysis, material science, and bioinorganic chemistry .
Organic Synthesis
TFMPH is widely used in organic synthesis. It acts as a reagent for the preparation of heterocyclic compounds. Researchers leverage its unique structure to introduce fluorine-containing groups into molecules, influencing electronic properties, solubility, and lipophilicity .
Drug Synthesis
The compound has been employed in the synthesis of pharmaceuticals and drugs. Its trifluoromethyl group imparts specific properties that enhance drug efficacy, bioavailability, and metabolic stability .
Supramolecular Chemistry
Bis(pyridin-2-yl)amine derivatives, including TFMPH, play a crucial role in supramolecular chemistry. They form host-guest complexes, self-assembled structures, and coordination polymers. These interactions have applications in molecular recognition, drug delivery, and nanotechnology .
Luminescent Properties
Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit luminescent properties. Researchers explore these complexes for applications in sensors, imaging, and optoelectronics .
Ion Sensing
The compound’s unique structure allows it to selectively bind metal ions. Researchers use it as a sensor for detecting specific metal ions in solution. This property finds applications in environmental monitoring and analytical chemistry .
Safety and Hazards
The safety information for “(5-(Trifluoromethyl)pyridin-2-yl)methanamine” indicates that it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .
Mécanisme D'action
Mode of Action
It has been synthesized via pd-catalyzed amination reactions , suggesting that it may interact with its targets through amine functional groups.
Pharmacokinetics
Some properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is predicted to be BBB permeant . Its lipophilicity (Log Po/w) is 1.36 (iLOGP), 0.63 (XLOGP3), 2.56 (WLOGP), 0.98 (MLOGP), and 1.96 (SILICOS-IT), with a consensus Log Po/w of 1.5 .
Propriétés
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOLQUEKRHKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396536 | |
| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164341-39-3 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164341-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














